molecular formula C22H20F4N4O3 B12421334 Lp-PLA2-IN-11

Lp-PLA2-IN-11

Cat. No.: B12421334
M. Wt: 464.4 g/mol
InChI Key: WRAGBQQCIJKJRC-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lp-PLA2-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may involve the use of various reagents and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Lp-PLA2-IN-11 can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Lp-PLA2-IN-11 has several scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of lipoprotein-associated phospholipase A2 and its effects on lipid metabolism.

    Biology: Investigated for its role in modulating inflammatory responses and oxidative stress.

    Medicine: Explored as a potential therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases.

Mechanism of Action

Lp-PLA2-IN-11 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the formation of pro-inflammatory molecules. By inhibiting this enzyme, this compound reduces the production of these molecules, thereby mitigating inflammation and atherosclerosis .

Properties

Molecular Formula

C22H20F4N4O3

Molecular Weight

464.4 g/mol

IUPAC Name

(2R)-8-[[3-fluoro-4-[6-(trifluoromethyl)pyridin-3-yl]oxyphenyl]methoxy]-1,2-dimethyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one

InChI

InChI=1S/C22H20F4N4O3/c1-13-7-8-30-20(29(13)2)10-19(28-21(30)31)32-12-14-3-5-17(16(23)9-14)33-15-4-6-18(27-11-15)22(24,25)26/h3-6,9-11,13H,7-8,12H2,1-2H3/t13-/m1/s1

InChI Key

WRAGBQQCIJKJRC-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C

Canonical SMILES

CC1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C

Origin of Product

United States

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